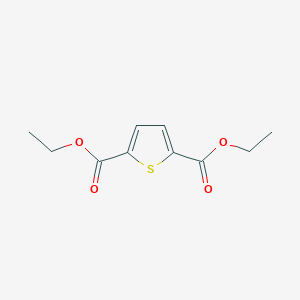

Diethyl thiophene-2,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

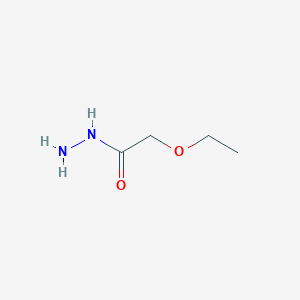

Diethyl thiophene-2,5-dicarboxylate is a chemical compound that is used as an intermediate in the preparation of various substances. It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .

Synthesis Analysis

The synthesis of Diethyl thiophene-2,5-dicarboxylate involves several steps. In one method, 2,5-Thiophenedicarboxylic acid (2,5-TDCA) is converted into dimethyl thiophene-2,5-dicarboxylate (DMTD) via the reaction with methanol . Another method involves the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane .

Molecular Structure Analysis

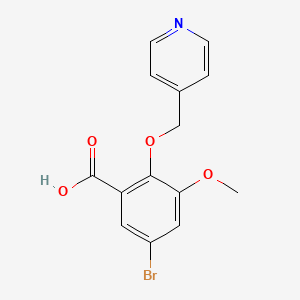

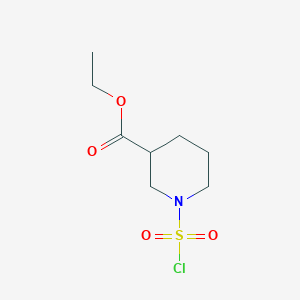

The molecular structure of Diethyl thiophene-2,5-dicarboxylate consists of a thiophene ring with two carboxylate groups attached at the 2 and 5 positions . The exact mass of the molecule is 228.04563003 g/mol .

Aplicaciones Científicas De Investigación

Synthesis of Thiophene-aromatic Polyesters

- Application Summary: Diethyl thiophene-2,5-dicarboxylate is used in the synthesis of thiophene-aromatic polyesters as potential alternatives for 2,5-furandicarboxylic acid-based ones .

- Methods of Application: The compound is converted into dimethyl thiophene-2,5-dicarboxylate (DMTD) via the reaction with methanol, and then used to synthesize several thiophene-aromatic polyesters with different diols .

- Results: The synthesized polyesters displayed comparable or even better thermal properties when compared with their FDCA-based analogues . PETH showed elongation at break as high as 378%, tensile strength of 67 MPa, and tensile modulus of 1800 MPa .

Preparation of Magnesium Coordination Networks

- Application Summary: 2,5-Thiophenedicarboxylic acid, which can be synthesized from Diethyl thiophene-2,5-dicarboxylate, is used as a thiophene-based linker in the preparation of magnesium coordination networks .

Synthesis of 2,5-bis-benzoxazoyl-thiophene (EBF)

- Application Summary: 2,5-Thiophenedicarboxylic acid, which can be synthesized from Diethyl thiophene-2,5-dicarboxylate, is used as a precursor in the synthesis of 2,5-bis-benzoxazoyl-thiophene (EBF) .

Synthesis of Novel Metal-free Organic Dyes

- Application Summary: Diethyl thiophene-2,5-dicarboxylate is used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells .

- Results: The dyes reached conversion efficiencies of 6.23% .

Synthesis of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives

- Application Summary: Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives, which can be synthesized from Diethyl thiophene-2,5-dicarboxylate, have been developed for different purposes in the pharmaceutical field .

- Results: DTT derivatives have been tested as potential antitumor, antiviral and antibiotic, antiglaucoma drugs, or as inhibitors of platelet aggregation .

Synthesis of Pyrrolo[1,2-b]pyridazines

- Application Summary: Diethyl pyrrole-2,5-dicarboxylate, a compound similar to Diethyl thiophene-2,5-dicarboxylate, has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders .

- Results: Pyrrolo[1,2-b]pyridazines have been tested as potential Janus kinase inhibitors .

Synthesis of New Cobalt (II) Thiophenedicarboxylate Coordination Polymer

- Application Summary: 2,5-Thiophenedicarboxylic acid, which can be synthesized from Diethyl thiophene-2,5-dicarboxylate, is used in the synthesis of a new cobalt (II) thiophenedicarboxylate coordination polymer .

Synthesis of Organic Electronic Materials & Functional Supramolecular Chemistry

- Application Summary: Dithieno[3,2-b:2′,3′-d]thiophene (DTT), which can be synthesized from Diethyl thiophene-2,5-dicarboxylate, has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

Propiedades

IUPAC Name |

diethyl thiophene-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLYMTHZDUYMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282702 |

Source

|

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl thiophene-2,5-dicarboxylate | |

CAS RN |

61755-85-9 |

Source

|

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61755-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)

![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)